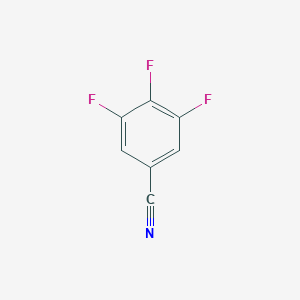

3,4,5-Trifluorobenzonitrile

描述

Contextualization within the Benzonitrile (B105546) Chemical Family

3,4,5-Trifluorobenzonitrile belongs to the benzonitrile chemical family, a group of aromatic organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. nih.govchemicalbook.comwikipedia.org Benzonitrile, the parent compound, is a colorless liquid with an almond-like odor. nih.govchemicalbook.com It serves as a versatile precursor and solvent in the synthesis of various derivatives. wikipedia.org

The nitrile group's electronic properties and reactivity are central to the chemistry of this family. Benzonitriles are key intermediates in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, benzonitrile itself is a precursor to diphenylmethanimine and can form coordination complexes with transition metals, which are useful in synthetic chemistry. wikipedia.org

Significance of Fluorination in Aromatic Compounds for Enhanced Research Applications

The introduction of fluorine atoms into aromatic compounds, a process known as fluorination, dramatically alters their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly influence the molecule's reactivity, stability, lipophilicity, and metabolic stability. numberanalytics.com

These altered properties make fluorinated aromatic compounds highly valuable in several areas of research and industry:

Pharmaceuticals: Fluorination is a common strategy in drug design to enhance a drug's efficacy and safety. numberanalytics.com The inclusion of fluorine can improve a drug's ability to bind to its target, increase its metabolic stability (leading to a longer duration of action), and enhance its ability to cross cell membranes. nih.gov Notable examples of fluorinated pharmaceuticals include antibiotics and anticancer agents. numberanalytics.com

Agrochemicals: Fluorinated aromatic compounds are integral to the synthesis of modern pesticides and herbicides. numberanalytics.comresearchgate.net

Materials Science: The unique properties imparted by fluorine are leveraged to create advanced materials. numberanalytics.com For example, fluorinated aromatics are used in the production of fluoropolymers with high thermal stability and chemical resistance, as well as in materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com

Liquid Crystals: The distinct electronic properties of fluorinated compounds make them important components in liquid crystal displays. researchgate.net

The strategic placement of fluorine atoms on an aromatic ring allows chemists to fine-tune the properties of a molecule for a specific application, making fluorinated aromatics a cornerstone of modern chemical research. researchgate.net

Overview of Advanced Academic Research Trajectories for this compound

This compound is a versatile building block in advanced chemical research, primarily due to its trifluorinated benzene ring and reactive nitrile group. innospk.comchemimpex.com Current research involving this compound is exploring several promising directions:

Medicinal Chemistry: A significant area of research focuses on the use of this compound as a precursor for synthesizing biologically active molecules. researchgate.net Its fluorinated structure is particularly valuable for creating novel pharmaceuticals with enhanced properties. chemimpex.com For example, it has been used in the synthesis of potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. nih.gov

Materials Science: Researchers are investigating the incorporation of this compound into advanced materials. chemimpex.com The presence of multiple fluorine atoms can impart desirable properties such as thermal stability and specific electronic characteristics, making it a candidate for use in specialty polymers and electronic materials. chemimpex.com For instance, related trifluorobenzonitriles have been used in the synthesis of polytriazine covalent organic frameworks (COFs). ossila.com

Supramolecular Chemistry: The unique electronic and structural features of this compound and its derivatives make them interesting candidates for studies in crystal engineering and the formation of co-crystals. For example, a related compound, 2,4-diamino-3,5,6-trifluorobenzonitrile, has been shown to form cocrystals with crown ethers. bohrium.com

Quantum Computing: Interestingly, 2,4,5-trifluorobenzonitrile (B1209073) has been noted in the context of molecules used in nuclear magnetic resonance (NMR) based quantum computing research. arxiv.org

These research trajectories highlight the importance of this compound as a key intermediate for developing new technologies and therapies.

Table of Physicochemical Properties for this compound

| Property | Value |

| Molecular Formula | C₇H₂F₃N chemsrc.com |

| Molecular Weight | 157.093 g/mol chemsrc.com |

| Melting Point | 45-47 °C chemsrc.comchemicalbook.com |

| Boiling Point | 190.5 °C at 760 mmHg chemsrc.com |

| Density | 1.4 g/cm³ chemsrc.com |

| Flash Point | 62.8 °C chemsrc.com |

| Appearance | Solid sigmaaldrich.comsynquestlabs.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYJMGXZXJYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344003 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134227-45-5 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134227-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3,4,5 Trifluorobenzonitrile

Established Synthetic Pathways for 3,4,5-Trifluorobenzonitrile

The industrial production of this compound relies on robust and scalable chemical transformations. These established methods typically involve the conversion of precursors like trifluorobenzoic acids or the introduction of fluorine atoms onto a pre-existing benzonitrile (B105546) scaffold.

Reaction of 3,4,5-Trifluorobenzoic Acid with Ammonia (B1221849) and Catalysis

A common and fundamental method for synthesizing nitriles is from the corresponding carboxylic acids. This transformation for producing this compound from 3,4,5-Trifluorobenzoic Acid is generally achieved in a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an amide.

For instance, an analogous process is used for the synthesis of the isomeric 2,4,5-Trifluorobenzonitrile (B1209073), where 2,4,5-trifluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the acyl chloride. ontosight.ai This intermediate is subsequently treated with ammonia to yield the corresponding benzamide. The final step is the dehydration of this amide, often using a dehydrating agent like phosphorus pentoxide (P₂O₅) or by catalytic vapor-phase reaction, to yield the target benzonitrile. Another route involves the reaction of a 5-fluorobenzotrichloride with aqueous ammonia to produce a 5-fluorobenzonitrile. googleapis.com

Fluorination of Benzonitrile Derivatives

The direct introduction of fluorine onto an aromatic ring can be achieved through halogen exchange (Halex) reactions. This method is particularly effective for synthesizing fluorinated aromatics when the ring is "activated" by electron-withdrawing groups, such as the nitrile group. google.com In this process, chloro- or bromo-substituted benzonitriles are reacted with a fluoride (B91410) source to replace the heavier halogens with fluorine.

Patented industrial processes describe the synthesis of isomers like 2,4,5-trifluorobenzonitrile by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride. google.com These reactions are typically performed at high temperatures (80 to 250°C) in a dipolar aprotic solvent, such as sulfolane (B150427) or N-methylpyrrolidone (NMP), and often require a phase transfer catalyst to facilitate the exchange. google.comgoogle.com

Table 1: Example Conditions for Halogen Exchange in Fluorobenzonitrile Synthesis

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | Potassium fluoride/Cesium fluoride (9:1) | n-butyltriphenylphosphonium bromide | Sulfolane | 200°C | 2,4,5-trifluorobenzonitrile | 76% | google.com |

Novel and Specialized Synthetic Routes for this compound and its Derivatives

Beyond its own synthesis, this compound is a key substrate for creating more complex molecules, particularly through strategies involving nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The presence of three strongly electron-withdrawing fluorine atoms, combined with the meta-directing nitrile group, makes the aromatic ring of this compound highly electron-deficient. core.ac.uk This electronic nature activates the ring towards attack by nucleophiles, proceeding via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr). core.ac.ukpressbooks.pub In this process, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. core.ac.uk Aromatization is then restored by the expulsion of the fluoride leaving group. core.ac.uk

The SNAr reaction on this compound is highly regioselective. Research has shown that nucleophilic attack by a phosphide (B1233454), such as potassium diphenylphosphide (KPPh₂), is directed by the substituents on the ring. mathnet.ru The powerful electron-withdrawing nitrile group directs the initial substitution to the fluorine atom at the C4 position, which is para to the nitrile. mathnet.ru

Once the first fluorine is replaced, a second nucleophilic attack can occur. The newly introduced diphenylphosphino group, along with the remaining fluorine atoms, directs the second substitution to one of the C3 or C5 positions (meta to the nitrile), leading to a 1,2-disubstituted product relative to the phosphino (B1201336) groups. mathnet.ru

This directed SNAr methodology provides a powerful route for synthesizing specialized chelating diphosphine ligands. mathnet.ru These ligands are valuable in transition-metal catalysis because phosphines bearing electron-withdrawing substituents are poor donors. mathnet.ru This property enhances the Lewis acidity of cationic metal centers, which is beneficial for catalytic reactions like Baeyer–Villiger oxidation and alkene polymerization. mathnet.ru

A specific application of this strategy is the reaction of this compound with two equivalents of potassium diphenylphosphide in tetrahydrofuran (B95107) (THF). The reaction proceeds sequentially as described above to yield a new chelating, electron-deficient diphosphine ligand. mathnet.ru

Table 2: Synthesis of a Diphosphine Ligand from this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

|---|

This reaction demonstrates a sophisticated use of this compound as a scaffold, where the inherent reactivity and directing effects of its functional groups are exploited to build complex and functional molecules for advanced applications. mathnet.ru

Regioselective Nucleophilic Substitutions in Fluorobenzene (B45895) Derivatives

The synthesis of specifically substituted fluoroaromatic compounds often relies on the precise control of regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. In the context of synthesizing this compound, starting from a more substituted fluorobenzene derivative, the inherent directing effects of the fluorine and other present substituents guide the position of the incoming nucleophile. The electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack.

In polyfluorinated benzenes, the position of substitution is influenced by the combined electronic effects of all fluorine atoms. For instance, in the hydrodefluorination of pentafluorobenzonitrile, the C-F bond at the para-position to the cyano group is preferentially cleaved, indicating the strong activating effect of the nitrile group towards the para position. mdpi.com This regioselectivity is a key consideration when designing a synthesis for this compound from a precursor like 1,2,3,5-tetrafluorobenzene. The incoming cyanide nucleophile would be directed to the position most activated by the surrounding fluorine atoms, which is often the position para to one of the fluorine atoms. The presence of multiple electron-withdrawing fluorine atoms enhances the electrophilicity of the aromatic carbon atoms, facilitating the substitution reaction. nih.gov

Utilization of this compound in the Synthesis of Linkers in Solid-Phase Synthesis

Polyfluorinated benzonitriles, including isomers like 2,4,5-trifluorobenzonitrile, have been successfully employed in the synthesis of novel linkers for solid-phase synthesis. chemicalbook.comossila.comresearchgate.net These linkers are crucial for attaching molecules to a solid support during the synthesis of peptides, oligonucleotides, and other complex organic molecules. The reactivity of the fluorine atoms on the benzonitrile ring allows for sequential and regioselective nucleophilic aromatic substitutions, enabling the construction of elaborate linker structures.

For example, 2,4,5-trifluorobenzonitrile has been utilized as a scaffold to create linkers that can be monitored using gel-phase 19F NMR spectroscopy. researchgate.net This technique offers a rapid and informative method for tracking the progress of reactions on the solid support. The fluorine atoms serve as sensitive probes, with their chemical shifts changing predictably upon substitution. A similar strategy can be envisioned for this compound, where its C3, C4, and C5 fluorine atoms offer handles for creating diverse linkers with tailored cleavage properties. The resulting linkers can be designed to be cleaved under specific conditions, allowing for the release of the synthesized molecule from the solid support. For instance, linkers have been developed that allow for peptide cleavage using mild acidic conditions. The unique substitution pattern of this compound could also be exploited in the synthesis of specialized linkers for Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities. fluorochem.co.uknih.govnih.govbiochempeg.comsygnaturediscovery.com

Halogen Exchange Reactions for Fluorobenzonitriles

Halogen exchange (HALEX) reactions are a cornerstone for the industrial production of aromatic fluorides, providing a direct method to introduce fluorine into an aromatic ring by displacing a heavier halogen, typically chlorine. google.comgoogle.comgoogle.com This methodology is particularly effective for substrates activated by electron-withdrawing groups, such as the nitrile group in benzonitriles.

Reaction of Chlorobenzonitriles with Alkali Metal Fluorides

The reaction of a corresponding trichlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is a primary route for the synthesis of trifluorobenzonitriles. google.comgoogle.com The effectiveness of the alkali metal fluoride often depends on its lattice energy and the solvation of the fluoride ion. Spray-dried potassium fluoride is commonly used due to its high surface area and reactivity. The general reaction involves heating the chlorinated precursor with the fluoride salt in a high-boiling polar aprotic solvent. google.comgoogle.com

| Reactant | Fluorinating Agent | Product | Reference |

| 3,4,5-Trichlorobenzonitrile | Potassium Fluoride (KF) | This compound | General Principle |

This table represents a conceptual reaction based on established principles of halogen exchange for fluorobenzonitriles.

Role of Phase Transfer Catalysts in Halogen Exchange

To enhance the rate and efficiency of halogen exchange reactions, phase transfer catalysts (PTCs) are frequently employed. google.comacenet.eduijirset.com These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction with the chlorobenzonitrile occurs. acenet.edusmolecule.com The lipophilic cation of the PTC forms an ion pair with the fluoride anion, increasing its solubility and nucleophilicity in the organic medium. This allows for lower reaction temperatures and often leads to higher yields and selectivities. google.com Tetraphenylphosphonium bromide and various quaternary ammonium salts have proven to be effective catalysts in the synthesis of fluorobenzonitriles. xdhg.com.cnsmolecule.com

| Catalyst Type | Example | Function | References |

| Quaternary Ammonium Salts | Hexadecyltributylphosphonium bromide | Facilitates fluoride ion transfer to the organic phase | google.com |

| Quaternary Phosphonium Salts | Tetraphenylphosphonium bromide | Enhances fluoride nucleophilicity | xdhg.com.cnsmolecule.com |

| Crown Ethers | 18-crown-6 | Solubilizes potassium fluoride |

Optimization of Reaction Conditions: Temperature, Solvents, and Catalyst Loading

The success of a halogen exchange reaction hinges on the careful optimization of several parameters.

Temperature: These reactions typically require elevated temperatures, often in the range of 120°C to 280°C, to overcome the high activation energy of C-Cl bond cleavage. google.com Microwave-assisted heating has been shown to accelerate the reaction rate and improve yields compared to conventional heating methods. xdhg.com.cn

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), sulfolane, and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are preferred. google.comsmolecule.com These solvents effectively solvate the cation of the alkali metal fluoride, leaving a more "naked" and highly reactive fluoride anion. The choice of solvent can significantly impact the reaction rate and yield.

Catalyst Loading: The amount of phase transfer catalyst is a critical variable. Optimal catalyst loading typically ranges from 5 to 15 mol% relative to the substrate. smolecule.com Higher loadings can increase the reaction rate but also add to the cost and complexity of purification.

| Parameter | Typical Range/Condition | Effect on Reaction | References |

| Temperature | 120 - 280 °C | Higher temperatures increase reaction rate but can lead to side products. | google.com |

| Solvent | DMSO, DMF, Sulfolane, DMI | Polar aprotic solvents enhance fluoride reactivity. | google.comsmolecule.com |

| Catalyst Loading | 5 - 15 mol% | Optimizes reaction rate and cost-effectiveness. | smolecule.com |

Synthesis via Diazotization of Trifluoroanilines

The Sandmeyer reaction provides a classic and versatile method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.com This approach is applicable to the synthesis of this compound starting from 3,4,5-trifluoroaniline (B67923). sigmaaldrich.com

The process involves two main steps:

Diazotization: 3,4,5-trifluoroaniline is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C), to form the corresponding diazonium salt. google.com

Cyanation: The resulting diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide (CuCN) or a mixture of sodium/potassium cyanide and a copper salt, to effect the substitution of the diazonium group with a nitrile group. wikipedia.orggoogle.com

While this method is well-established, the yields and purity of the final product can sometimes be unsatisfactory. google.com However, optimization of the reaction conditions, such as the choice of acid, temperature, and the specific cyanide reagent, can lead to improved outcomes.

A patent describes a process for the preparation of 2,4,5-trifluorobenzonitrile from 2,4,5-trifluoroaniline (B1295084) using nitrosylsulfuric acid for diazotization followed by reaction with sodium cyanide and copper(I) cyanide, which could be adapted for the 3,4,5-isomer. google.com

| Starting Material | Reagents | Intermediate | Product | References |

| 3,4,5-Trifluoroaniline | 1. NaNO₂, HCl (0-5°C) 2. CuCN | 3,4,5-Trifluorobenzenediazonium chloride | This compound | wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.comsigmaaldrich.com |

Reaction of 2,4,5-Trifluoroaniline with Nitrosating Agents and Alkali Metal Cyanides

A significant process has been developed for the preparation of 2,4,5-trifluorobenzonitrile, a structural isomer of the titular compound, which provides insight into the general methodology. google.com The synthesis begins with 2,4,5-trifluoroaniline, which is converted into a diazonium salt in the first step. google.com This is achieved by reacting the aniline (B41778) with a nitrosating agent, such as sodium nitrite, in the presence of an acid. google.comgoogle.com

In the second step, the resulting diazonium salt is reacted with an alkali metal cyanide, like sodium or potassium cyanide, to introduce the nitrile (-CN) group onto the aromatic ring, yielding the target benzonitrile. google.com This two-step process, starting from the corresponding aniline, is a common and effective route for producing fluorinated benzonitriles in high purity and yield. google.com

Role of Transition Metal Compounds and Acid Acceptors

The conversion of the diazonium salt to the benzonitrile is effectively catalyzed by a transition metal compound. google.com Copper(I) cyanide is a frequently used reagent in this context, facilitating the substitution of the diazonium group with the cyanide anion. google.com The reaction is typically performed in the presence of a diluent. google.com

Furthermore, an acid acceptor is incorporated into the reaction mixture. google.com The purpose of the acid acceptor is to neutralize the acid generated during the formation of the diazonium salt and subsequent cyanation, ensuring the reaction proceeds efficiently. The use of both a transition metal catalyst and an acid acceptor is crucial for achieving high yields and purity of the final 2,4,5-trifluorobenzonitrile product. google.com While this specific process details the synthesis of the 2,4,5-isomer, the principles of diazotization, catalyzed cyanation, and pH control are fundamental in the synthesis of other fluorobenzonitrile isomers as well.

Derivatization Strategies for Advanced Precursors

Building upon the core structure of trifluorinated benzene (B151609), various derivatization strategies are employed to synthesize advanced precursors for a range of applications. These strategies include bromination and the introduction of photoreactive groups.

Preparation of Bromotrifluorobenzene Derivatives

A method for preparing 3,4,5-trifluorobromobenzene demonstrates a common strategy for introducing a bromine atom onto a fluorinated ring. google.com The synthesis starts with 2,3,4-trifluoroaniline (B1293922), which undergoes a selective bromination reaction. google.comgoogle.com

The process involves the following key steps:

Bromination : 2,3,4-trifluoroaniline is dispersed in a solvent and reacted with bromine to yield 2,3,4-trifluoro-6-bromaniline. google.comgoogle.com The reaction exhibits high selectivity. google.com

Diazotization : The resulting 2,3,4-trifluoro-6-bromaniline is then treated with sodium nitrite in sulfuric acid to form a diazonium salt intermediate. google.comgoogle.com

Deamination : The diazonium salt undergoes a deamination reaction, where the diazonium group is removed. This step is carried out in the presence of hypophosphorous acid and a copper catalyst, resulting in the final product, 3,4,5-trifluorobromobenzene. google.com

This multi-step pathway, starting from an aniline derivative, allows for the precise placement of a bromine atom, creating a valuable synthetic intermediate. google.com

| Reaction Step | Starting Material | Reagents | Product | Reference |

| Bromination | 2,3,4-Trifluoroaniline | Bromine, Dichloromethane (B109758) | 2,3,4-Trifluoro-6-bromaniline | google.comgoogle.com |

| Diazotization | 2,3,4-Trifluoro-6-bromaniline | Sodium Nitrite, Sulfuric Acid | Diazonium Salt Intermediate | google.comgoogle.com |

| Deamination | Diazonium Salt Intermediate | Hypophosphorous Acid, Copper Catalyst | 3,4,5-Trifluorobromobenzene | google.com |

Synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile

3-Bromo-2,4,5-trifluorobenzonitrile is a specific derivative where both a bromo and a cyano group are present on the trifluorinated benzene ring. azurewebsites.netbldpharm.com This compound is recognized as a distinct chemical entity with the CAS number 104222-41-5. azurewebsites.net The synthesis of this molecule involves introducing a bromine atom in addition to the three fluorine atoms and the nitrile functional group, leading to a highly functionalized aromatic compound.

| Compound Property | Value | Reference |

| Chemical Name | 3-Bromo-2,4,5-trifluorobenzonitrile | azurewebsites.netbldpharm.com |

| CAS Number | 104222-41-5 | azurewebsites.net |

| Molecular Formula | C₇HBrF₃N | azurewebsites.net |

| Molecular Weight | 235.991 g/mol | azurewebsites.net |

Functionalization for Photolabeling Agents: Synthesis of 4-Azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile

An important application of fluorinated benzonitriles is in the creation of photolabeling agents, which are molecules used to study interactions in biological systems. A key example is the synthesis of 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile. acs.orgacs.org This complex molecule is designed with a photoreactive azide (B81097) group and a phosphinimine moiety that can act as a chelating agent for transition metals. acs.orgacs.org

The synthesis is achieved through the reaction of 4-azido-2,3,5,6-tetrafluorobenzonitrile with (trimethylsilyl)triphenylphosphinimine. acs.orgacs.org The reaction results in the selective substitution of the fluorine atom at the ortho position to the nitrile group. acs.org This specific functionalization yields a bifunctional molecule with a photoprobe at one end and a chelating group at the other. acs.org A significant advantage of this structure is that the substitution shifts the maximum UV absorption wavelength (λmax) to 348 nm, which allows for photoactivation at wavelengths that are less likely to damage biological molecules like proteins. acs.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Azido-2,3,5,6-tetrafluorobenzonitrile | (Trimethylsilyl)triphenylphosphinimine | 4-Azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile | 90% | acs.org |

Reactivity and Reaction Mechanisms of 3,4,5 Trifluorobenzonitrile

Nucleophilic Substitution Reactions

The aromatic ring of 3,4,5-trifluorobenzonitrile is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and a nitrile group. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

A notable application of the reactivity of this compound is in the synthesis of specialized chelating diphosphine ligands. These ligands are valuable in transition-metal catalysis. The reaction involves a directed nucleophilic attack by a phosphide (B1233454), such as potassium diphenylphosphide (KPPh2), on the trifluorinated aromatic ring.

The synthesis proceeds via a sequential substitution of two fluorine atoms. The first substitution is highly regioselective, with the phosphide attacking the carbon atom at the C4 position, which is para to the electron-withdrawing nitrile group. Following the initial substitution, a second nucleophilic attack occurs at either the C3 or C5 position, which are meta to the nitrile group, leading to the formation of a 1,2-diphosphinoarene structure. This directed methodology provides a powerful route for creating electron-deficient diphosphine ligands. nih.gov

Table 1: Synthesis of a Diphosphine Ligand from this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | Potassium Diphenylphosphide (2 equiv.) | THF | 0 °C to ambient | 3,5-Bis(diphenylphosphino)-4-fluorobenzonitrile |

The regioselectivity of nucleophilic aromatic substitution in polyfluorinated aromatic compounds like this compound is a critical aspect of their chemistry. The positions of the fluorine atoms and other substituents on the aromatic ring direct the incoming nucleophile to a specific carbon atom. In the case of this compound, the powerful electron-withdrawing nature of the nitrile group plays a dominant role in directing the substitution.

Research has demonstrated that the initial nucleophilic attack preferentially occurs at the C4 position, which is para to the nitrile group. This is because the nitrile group strongly activates the para position towards nucleophilic attack through its electron-withdrawing resonance and inductive effects. This high degree of regioselectivity is a key feature that is exploited in the synthesis of specifically substituted fluoroaromatic compounds. nih.gov

The presence of multiple electron-withdrawing substituents, namely the three fluorine atoms and the nitrile group, is fundamental to the reactivity of this compound in nucleophilic substitution reactions. These groups synergistically decrease the electron density of the aromatic ring, thereby facilitating the attack of nucleophiles.

The nitrile group, being a potent para-directing group in SNAr reactions, dictates the position of the initial substitution. nih.gov Once the first fluorine atom is substituted, the newly introduced group, in conjunction with the remaining fluorine atoms and the nitrile group, directs the subsequent substitution. This controlled, stepwise substitution allows for the rational design and synthesis of complex, highly functionalized aromatic molecules.

Electrophilic Reactions

The benzene (B151609) ring in this compound is severely deactivated towards electrophilic aromatic substitution (SEAr). This is a consequence of the strong electron-withdrawing inductive and resonance effects of the three fluorine atoms and the nitrile group. msu.edumsu.eduwikipedia.orglibretexts.orgcsbsju.edulumenlearning.comlibretexts.orgunizin.org These substituents significantly reduce the electron density of the aromatic π-system, making it much less nucleophilic and therefore less reactive towards electrophiles.

Due to this pronounced deactivation, typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to occur under standard conditions. The energy barrier for the formation of the cationic Wheland intermediate would be prohibitively high. There are no specific examples of successful electrophilic aromatic substitution reactions on this compound reported in the scientific literature, which is consistent with the predicted low reactivity of this electron-deficient aromatic system.

Radical Reactions

While direct radical reactions involving this compound are not extensively documented, the 3,4,5-trifluorophenyl moiety can participate in radical reactions when incorporated into other functional groups. A pertinent example is the use of 3,4,5-trifluorophenyldiazonium salts as a source for the 3,4,5-trifluorophenyl radical.

In a notable study, 3,4,5-trifluorophenyldiazonium salts were utilized for the direct radical arylation of tyrosine residues in peptides. This reaction is initiated by visible light and proceeds without the need for a photocatalyst. The 3,4,5-trifluorophenyldiazonium ion forms a charge-transfer complex with the phenolic side chain of tyrosine, which upon irradiation, leads to the formation of the 3,4,5-trifluorophenyl radical. This radical then adds to the tyrosine ring, achieving a selective arylation. nih.gov The trifluoro-substituted phenyl unit in the product also opens avenues for further functionalization through nucleophilic aromatic substitution. nih.gov

Table 2: Radical Arylation using a 3,4,5-Trifluorophenyl Precursor

| Reactant 1 | Reactant 2 | Conditions | Product |

| H-Gly-Tyr-OH | 3,4,5-Trifluorophenyldiazonium tetrafluoroborate | Visible light irradiation | Arylated peptide |

Catalytic Transformations Involving this compound

Specific catalytic transformations involving this compound are not widely reported in the literature. However, the functional groups present in the molecule, namely the nitrile and the carbon-fluorine bonds, suggest potential for certain types of catalytic reactions based on the reactivity of related compounds.

The nitrile group in benzonitriles can undergo catalytic hydrogenation to form benzylamines or be involved in cyclotrimerization reactions to form triazines. For instance, the catalytic hydrogenation of benzonitrile (B105546) to benzylamine (B48309) is a well-established industrial process, often employing catalysts such as palladium on carbon or Raney nickel. nih.govresearchgate.netrsc.orgqub.ac.uk While specific studies on the catalytic hydrogenation of this compound are scarce, it is plausible that this transformation could be achieved under similar conditions, potentially leading to 3,4,5-trifluorobenzylamine.

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is a significant reaction class for fluorinated aromatic compounds, involving the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond. This process can alter the electronic and steric properties of the molecule, serving as a method for the fine-tuning of chemical structures in fields like drug discovery. The mechanism for the reductive cleavage of C-F bonds in compounds analogous to this compound, such as other cyanofluorotoluenes, typically involves the formation of a radical anion. nih.gov This intermediate then expels a fluoride (B91410) ion, followed by the reduction of the resulting neutral radical and subsequent protonation to yield the hydrodefluorinated product. nih.gov

The regioselectivity of HDF in polyfluorinated benzonitriles is influenced by the strong electron-withdrawing nature of the cyano group (-CN). In the case of pentafluorobenzonitrile, a related compound, the C-F bond located para to the cyano group is preferentially cleaved. This preference is attributed to the cyano group's strong activation of the para position towards nucleophilic attack or reductive processes. While specific studies on the hydrodefluorination of this compound are not extensively detailed in the reviewed literature, the established principles suggest that the fluorine atom at the C4 position (para to the nitrile group) would be the most likely site for such a reaction.

The challenge in hydrodefluorination of highly fluorinated molecules lies in controlling the reaction to achieve selective mono-hydrodefluorination, as the bond dissociation energy of C-F bonds tends to decrease with successive defluorination steps, potentially leading to over-reduction. nih.gov

Formation of Organometallic Complexes with Transition Metals

Benzonitriles, including this compound, can act as ligands in the formation of coordination complexes with transition metals. The nitrile group's nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a metal-ligand bond. These complexes are significant in the field of organometallic chemistry and can serve as catalysts or precursors for more complex molecules. osti.gov

A specific example of this reactivity is the synthesis of a novel chelating, electron-deficient diphosphine ligand using this compound as a scaffold. In this reaction, this compound is treated with two equivalents of potassium diphenylphosphide (KPPh₂) in tetrahydrofuran (B95107) (THF). The reaction proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism, where the diphenylphosphide anion displaces two of the fluorine atoms on the aromatic ring. The nitrile group directs this substitution, leading to the formation of a specific, functional organometallic precursor. Such electron-deficient phosphine (B1218219) ligands are valuable in transition-metal catalysis.

Below is a table summarizing the synthesis of the diphosphine ligand:

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Potassium Diphenylphosphide | Tetrahydrofuran (THF) | Chelating, electron-deficient diphosphine ligand |

This table illustrates a key reaction where this compound serves as a precursor for a complex organometallic ligand.

Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and mechanisms of a compound is fundamental to controlling its chemical transformations. For this compound, spectroscopic studies combined with quantum chemical calculations have provided insights into its molecular structure and vibrational properties, which are foundational to its reactivity.

Researchers have recorded the Fourier-transform infrared (FTIR) and Raman spectra of this compound to analyze its vibrational modes. sigmaaldrich.com These experimental data, supported by quantum chemical calculations, allow for the determination of optimized geometrical parameters such as bond lengths and angles, as well as charge distributions within the molecule. sigmaaldrich.com This type of mechanistic study helps in predicting the molecule's behavior in chemical reactions, for instance, by identifying sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing fluorine atoms and the nitrile group significantly influence the electronic structure of the benzene ring, activating it for certain types of reactions, such as the nucleophilic aromatic substitution discussed previously.

Derivatization and Functional Group Interconversions

The chemical modification of this compound into other valuable compounds is a key aspect of its application in synthetic chemistry. innospk.comchemimpex.com Its structure allows for derivatization through reactions involving both the fluorine atoms and the nitrile group.

Conversion to Other Fluorinated Aromatic Compounds

The reactivity of the C-F bonds in this compound allows for its conversion into other complex fluorinated aromatic compounds. The synthesis of the chelating diphosphine ligand, as mentioned in section 3.4.2, is a prime example of such a transformation. In that SNAr reaction, the core fluorinated benzene ring is retained but is functionalized with bulky phosphine groups, demonstrating a sophisticated use of the starting material as a chemical scaffold to build more complex and functional molecules for applications in catalysis.

Introduction of Other Functional Groups (e.g., thiols, azides)

The versatile structure of this compound allows for the introduction of various other functional groups.

Introduction of Thiols: While direct conversion of the nitrile group to a thiol is not a standard transformation, thiols can be introduced onto the aromatic ring via nucleophilic aromatic substitution of one of the fluorine atoms. Given the activating effect of the nitrile group, a sulfur nucleophile (R-S⁻) could displace the fluorine atom at the C4 position. This type of reaction is a common strategy for forming C-S bonds on activated aromatic rings.

Introduction of Azides (via Tetrazole Formation): The nitrile group itself is a key site for functional group interconversion. A significant reaction of nitriles is their cycloaddition with azides to form tetrazole rings. The reaction of an aromatic nitrile, such as this compound, with sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid catalyst, yields a 5-substituted tetrazole. researchgate.net This transformation converts the nitrile group into a significantly different, nitrogen-rich heterocyclic ring, which is a common moiety in pharmaceutical compounds. researchgate.net This [3+2] cycloaddition is a powerful method for creating highly functionalized, fluorinated heterocyclic compounds from this compound.

Computational Chemistry and Theoretical Studies of 3,4,5 Trifluorobenzonitrile

Electronic Structure and Reactivity Predictions

The electronic structure of 3,4,5-Trifluorobenzonitrile is significantly influenced by the presence of three highly electronegative fluorine atoms and the electron-withdrawing nitrile group on the benzene (B151609) ring. These substituents modulate the electron density distribution, which in turn governs the molecule's reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these electronic effects.

Computational chemistry offers a powerful toolkit for the accurate prediction of molecular dipole moments. The choice of theoretical method and basis set is crucial for obtaining reliable results. A benchmark study on the calculation of molecular dipole moments for a set of 46 molecules demonstrated that Coupled Cluster-Singles and Doubles (CCSD), second-order Møller-Plesset (MP2), and hybrid DFT methods, when paired with an augmented correlation-consistent basis set like aug-cc-pVTZ, can predict dipole moments with a root-mean-square deviation (RMSD) in the range of 0.12–0.13 Debye (D) compared to experimental values rowleygroup.net. It is important to note that calculations using Hartree-Fock theory tend to systematically overestimate dipole moments, while pure DFT functionals like PBE and TPSS may slightly underestimate them rowleygroup.net.

| Computational Method | Basis Set | Key Features |

| Hartree-Fock (HF) | aug-cc-pVTZ | A foundational ab initio method that often overestimates dipole moments due to its lack of electron correlation. |

| DFT (e.g., B3LYP) | aug-cc-pVTZ | A widely used method that includes electron correlation and generally provides a good balance between accuracy and computational cost. rowleygroup.net |

| MP2 | aug-cc-pVTZ | An ab initio method that incorporates electron correlation, offering higher accuracy than HF. rowleygroup.net |

| CCSD | aug-cc-pVTZ | A high-level ab initio method that provides very accurate results for dipole moments, often considered a "gold standard." rowleygroup.net |

The analysis of the molecular dipole moment is not only important for understanding intermolecular interactions but also plays a role in predicting the solubility of the compound in polar solvents and its behavior in external electric fields.

The position of fluorine atoms on a benzonitrile (B105546) core can significantly influence the molecule's electronic properties, including its dipole moment, which is hypothesized to affect electron transfer (ET) dynamics. A study investigating self-assembled monolayers (SAMs) of differently fluorinated benzonitriles on a gold substrate explored this relationship. acs.orgnih.gov The research focused on how tuning the molecular dipole moment by altering the fluorine substitution pattern impacts the rate of electron transfer from the terminal nitrile group to the substrate. acs.orgnih.gov

In this study, the electron transfer dynamics were probed using resonant Auger electron spectroscopy within the core-hole clock method. acs.orgnih.gov The results revealed two distinct electron transfer pathways depending on the initially excited orbital. One pathway involved an orbital localized at the nitrile group, while the other utilized an orbital delocalized over the entire benzonitrile moiety. The delocalized pathway was found to be significantly more efficient, with characteristic ET times being 2.5 to 3 times shorter. acs.org

Surprisingly, the study concluded that the electron transfer dynamics were unaffected by the different patterns of fluorine substitution and, consequently, by the changes in the molecular dipole moment. acs.org This suggests that for this particular system, the electronic coupling between the molecule and the substrate is the dominant factor governing electron transfer, overshadowing the influence of the internal molecular dipole.

However, in other molecular systems, particularly in the context of organic electronics, the strategic fluorination of molecules is a known strategy to enhance electron transport. Fluorination can promote the formation of non-covalent interactions, such as halogen bonds, which can create additional pathways for electron transfer between molecules. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can lower the energy levels of the molecular orbitals, which can be beneficial for electron injection and transport in certain devices.

| Study Focus | Key Findings |

| ET in Fluorinated Benzonitrile Monolayers on Gold acs.orgnih.gov | Electron transfer dynamics were found to be independent of the molecular dipole moment, which was varied by changing the fluorine substitution pattern. |

| Fluorination in Small Molecule Acceptors for Organic Photovoltaics mdpi.com | Fluorination of terminal groups can enhance electron mobility by promoting favorable intermolecular stacking and creating additional electron transfer channels via halogen bonds. |

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and agrochemical research. These computational methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jmaterenvironsci.com this compound, with its distinct electronic and structural features, is a valuable building block in molecules designed for such studies.

In a typical QSAR study, a series of compounds with varying structural modifications are synthesized and tested for a specific biological activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic, and topological, among others.

For a molecule like this compound, key descriptors would include:

Electronic Descriptors: The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrile group would be captured by descriptors such as electrostatic potential maps, dipole moment, and atomic partial charges.

Steric and Shape Descriptors: The size and shape of the molecule, influenced by the fluorine substituents, would be quantified.

Hydrophobic Descriptors: The lipophilicity of the molecule, which is affected by the fluorine atoms, is a crucial parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Artificial Neural Networks (ANN) are employed to build a QSAR model. jmaterenvironsci.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govjmaterenvironsci.com These approaches generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. By aligning a set of molecules and analyzing these fields, 3D-QSAR can provide intuitive graphical representations of the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govrsc.org

While no specific QSAR studies focusing on a series of compounds derived from this compound are highlighted in the searched literature, its structural motifs are highly relevant to the design of bioactive molecules. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to modulate properties like metabolic stability and binding affinity. Therefore, this compound represents an important scaffold for generating compound libraries for QSAR and cheminformatics-driven discovery programs.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,4,5 Trifluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of fluorinated organic molecules. The presence of NMR-active nuclei such as ¹H, ¹⁹F, and ³¹P allows for a comprehensive structural analysis of 3,4,5-Trifluorobenzonitrile and its various derivatives.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The molecule features two chemically equivalent protons on the benzene (B151609) ring. These protons typically appear as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift for aromatic protons is generally found between 6.0 and 9.0 ppm. For fluorinated benzenes, the exact chemical shift and multiplicity are influenced by the strong electron-withdrawing nature of the fluorine atoms and the nitrile group. The signals are often complex due to proton-fluorine (H-F) spin-spin coupling over multiple bonds.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-Fluorobenzonitrile | H-2, H-6 | 7.683 | Triplet of doublets (td) | J(H,H) = 9.1, J(H,F) = 5.1 |

| 4-Fluorobenzonitrile | H-3, H-5 | 7.187 | Triplet of doublets (td) | J(H,H) = 9.1, J(H,F) = 8.2 |

This interactive table is based on data for a related compound to illustrate the expected format and type of information.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing organofluorine compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which makes it exceptionally sensitive to the local electronic environment of each fluorine atom. nih.govhuji.ac.il

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals due to the molecule's symmetry:

One signal for the two equivalent fluorine atoms at the C3 and C5 positions.

A second signal for the single fluorine atom at the C4 position.

These signals would appear as multiplets due to spin-spin coupling between the non-equivalent fluorine atoms (³JFF and ⁴JFF). The coupling constants in ¹⁹F NMR are typically larger than those in ¹H NMR and can occur over several bonds. wikipedia.org

| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Coupled Nuclei |

| F-3, F-5 | -120 to -140 | Doublet | F-4 |

| F-4 | -150 to -170 | Triplet | F-3, F-5 |

This interactive table illustrates the expected spectral characteristics based on established ¹⁹F NMR principles.

Phosphorus-31 (³¹P) NMR spectroscopy is a primary analytical method for the characterization of organophosphorus compounds, including phosphine (B1218219) derivatives of this compound. oxinst.com Similar to ¹⁹F, the ³¹P nucleus is 100% naturally abundant and has a spin of ½, yielding sharp NMR signals over a wide chemical shift range. huji.ac.il

When this compound is functionalized to include a phosphine moiety, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. The chemical shift is highly dependent on the oxidation state, coordination number, and nature of the substituents on the phosphorus atom. slideshare.net Furthermore, coupling between phosphorus and fluorine (¹JPF, ²JPF, etc.) can be observed, providing valuable structural information about the connectivity of the molecule. This P-F coupling can be particularly useful for confirming the structure of derivatives where a phosphine group is bonded to or near the fluorinated ring. huji.ac.ilhuji.ac.il

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery. Monitoring reactions directly on the solid support (resin) can be challenging. Gel-phase ¹⁹F NMR spectroscopy has emerged as a powerful, non-invasive technique for real-time reaction monitoring in SPOS, particularly when a fluorine-containing tag or substrate is used. nih.gov

By incorporating a fluorinated molecule like this compound or its derivatives into a resin-bound structure, the progress of a reaction can be followed by observing the changes in the ¹⁹F NMR spectrum. sigmaaldrich.com The high sensitivity and large chemical shift dispersion of ¹⁹F NMR allow for clear differentiation between the starting material, intermediates, and the final product, all while still attached to the swollen polymer resin. This method provides kinetic and mechanistic insights without the need for cleavage from the solid support, which might be required for other analytical techniques. nih.gov This is particularly advantageous for monitoring intermediates that may be unstable to cleavage conditions. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org

For this compound, key characteristic absorption bands include:

Nitrile (C≡N) Stretch: A sharp, intense absorption band characteristic of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region. For aromatic nitriles, this peak is often found between 2220 and 2240 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: These absorptions are usually found just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

Carbon-Fluorine (C-F) Stretch: Strong absorption bands in the 1100-1400 cm⁻¹ region are characteristic of C-F bonds. The exact position and number of bands depend on the substitution pattern.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can assign specific absorption bands to particular vibrational modes of the molecule. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound Note: The assignments are based on typical frequency ranges for the respective functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050-3100 | Weak to Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | Nitrile (C≡N) Stretch |

| ~1500-1600 | Medium | Aromatic Ring C=C Stretch |

| ~1400-1450 | Strong | Aromatic Ring C=C Stretch |

| ~1100-1400 | Very Strong | C-F Stretch |

This interactive table summarizes the key vibrational frequencies expected in the FTIR spectrum of this compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a molecule, providing insights into its structural composition and bonding. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrational modes of its functional groups and aromatic ring system. Quantum chemical studies and experimental recordings have been used to assign these vibrational frequencies. sigmaaldrich.com

The key vibrational modes observed in the Raman spectrum of fluorinated benzonitriles include:

C≡N Stretching: The nitrile group (C≡N) typically exhibits a strong and sharp stretching vibration. In related fluorinated benzonitriles, this peak appears around 2221-2244 cm⁻¹. orientjchem.org

C-F Vibrations: The carbon-fluorine bonds show characteristic stretching and bending vibrations. C-F stretching vibrations are typically observed in the 1000-1360 cm⁻¹ range. orientjchem.org

Aromatic Ring Vibrations: The benzene ring has several characteristic vibrations, including C-C stretching modes, which appear in the 1400-1650 cm⁻¹ region, and C-H stretching vibrations, typically found between 3000-3100 cm⁻¹. orientjchem.org

A study on 2,4,5- and this compound recorded Raman spectra in the 50-4000 cm⁻¹ region and measured the depolarization ratios for the Raman lines to aid in the assignment of vibrational modes. sigmaaldrich.com These detailed vibrational analyses are crucial for confirming molecular structure and identifying the compound in various matrices.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C≡N Stretch | 2220 - 2245 | orientjchem.org |

| Aromatic C-C Stretch | 1400 - 1650 | orientjchem.org |

| C-F Stretch | 1000 - 1360 | orientjchem.org |

| Aromatic C-H Stretch | 3000 - 3100 | orientjchem.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. In the electron ionization (EI) mass spectrum of benzonitrile (B105546), the molecular ion peak is typically the most abundant. A major fragmentation pathway involves the loss of hydrogen cyanide (HCN), leading to the formation of a C₆H₄⁺˙ radical cation (benzyne). nih.govnist.gov

For fluorinated benzonitriles, similar fragmentation patterns are expected, influenced by the presence of fluorine atoms. The primary fragmentation of benzonitrile involves the loss of HCN/HNC, leading to the formation of benzyne (B1209423) radical cations. nih.gov The mass spectrum of a related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile, shows a distinct molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation patterns of these molecules provide valuable information for structural confirmation and are essential in identifying reaction byproducts and impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are indispensable for determining the elemental formula of a compound. Unlike nominal mass measurements, HRMS can distinguish between ions with very similar masses (isobars), providing a high degree of confidence in the assigned chemical formula. nih.gov For this compound (C₇H₂F₃N), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion. The ability of techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICRMS) to achieve mass measurement errors of less than 1 ppm allows for unambiguous structural assignments. nih.gov This level of precision is critical in pharmaceutical and materials science research, where exact molecular composition must be verified.

X-Ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iitk.ac.in This technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry. For a compound like this compound, which is a crystalline powder at room temperature, single-crystal or powder XRD can be used to elucidate its solid-state structure. innospk.com

The analysis involves directing X-rays onto a crystal, where they are diffracted by the electron clouds of the atoms in a specific pattern. iitk.ac.in This diffraction pattern is unique to the crystal's structure. Analysis of the pattern reveals:

Molecular Conformation: The precise geometry of the molecule in the solid state.

Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, including non-covalent interactions like halogen bonding or π–π stacking, which are influenced by the fluorine atoms. mdpi.com

Polymorphism: The ability of a compound to exist in different crystal structures, which can be identified and characterized by XRD. nih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, the principles of XRD are broadly applicable for its solid-state characterization.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, absorption in the UV region is primarily due to π→π* transitions within the benzene ring. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the ring.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. For compounds like this compound, these techniques are crucial for assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic compounds. A common mode for analyzing fluorinated aromatic compounds is reversed-phase HPLC. ekb.egamericanlaboratory.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

A typical HPLC method for a related compound, 2,4,6-Trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mobile phase of triethylamine (B128534) buffer and a solvent mixture (acetonitrile, methanol, and water). ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 205 nm. ekb.eg The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific chromatographic conditions. HPLC is a robust and validated method for determining the purity of this compound and quantifying any related impurities. ekb.egmdpi.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | ekb.eg |

| Stationary Phase | C18 or similar (e.g., Zorbax SB-Aq) | ekb.eg |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures (often with buffers) | ekb.egamericanlaboratory.com |

| Detection | UV Spectroscopy (e.g., at 205 nm) | ekb.eg |

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity and quantifying the presence of this compound in reaction mixtures and final products. Commercial specifications for this compound often cite a purity of 98% or higher as determined by GC, underscoring the method's importance in quality control laboratoriumdiscounter.nlfishersci.ca. The technique separates volatile compounds based on their differential partitioning between a stationary phase within a heated column and a mobile gaseous phase.

While specific, detailed experimental parameters for this compound are not extensively published in readily available literature, a robust analytical method can be developed based on the principles of GC and data from related aromatic nitriles, such as the parent compound, benzonitrile. The choice of a capillary column is critical, with common stationary phases like 5% diphenyl/95% dimethylpolysiloxane (a non-polar phase) or a polyethylene (B3416737) glycol phase (a polar phase) being suitable for analyzing aromatic compounds.

Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The retention time—the time it takes for the compound to pass through the column—is a key parameter for identification, though it can be influenced by various factors including the column type, dimensions, and analytical conditions researchgate.net.

To enhance the reproducibility of results across different instruments and laboratories, the Kovats Retention Index (I) is often used. This system normalizes retention times to those of n-alkane standards ksu.edu.sagcms.cz. For instance, the retention index of benzonitrile has been determined on various stationary phases, providing a valuable reference for method development for its fluorinated derivatives nih.govnist.gov. The introduction of fluorine atoms, as in this compound, would be expected to alter the retention time compared to the parent benzonitrile molecule due to changes in volatility and polarity.

Table 1: Representative GC Retention Data for Benzonitrile (Parent Compound) This data is for the non-fluorinated parent compound, Benzonitrile, and serves as a reference for method development.

| Stationary Phase | Temperature (°C) | Retention Index (I) |

| Standard Non-Polar | 75 | 947 |

| Standard Non-Polar | 90 | 951 |

| Standard Non-Polar | 100 | 954 |

| Standard Non-Polar | 120 | 962 |

| Standard Non-Polar | 140 | 970 |

| Polar (WAX) | Isothermal | 1570 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a sample wisc.edu. The technique involves spotting a solution of the compound onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a glass or plastic plate, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase) wisc.eduictsl.net.

The separation principle relies on the differential affinity of the compound for the stationary and mobile phases. The distance the compound travels up the plate relative to the solvent front is measured as the Retention Factor (Rf value) ictsl.netlibretexts.org. This value is characteristic of a compound in a specific solvent system and on a particular stationary phase libretexts.org.

For this compound, a polar aromatic compound, a silica gel plate (a polar stationary phase) is appropriate. The choice of the mobile phase is crucial for achieving good separation. A common approach is to start with a non-polar solvent, such as hexane (B92381) or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) until an optimal Rf value, typically between 0.3 and 0.7, is achieved libretexts.orgreddit.com.

Due to its aromatic structure, this compound can be readily visualized on TLC plates that contain a fluorescent indicator. When viewed under UV light (typically at 254 nm), the compound will absorb the light and appear as a dark spot on the glowing green background ictsl.net. Other general-purpose visualization techniques, such as staining with potassium permanganate (B83412) or iodine vapor, can also be employed mit.edu.

Table 2: General Parameters for TLC Analysis of Aromatic Nitriles

| Parameter | Description | Common Choices/Conditions |

| Stationary Phase | The adsorbent solid phase. | Silica Gel G F254 (with fluorescent indicator) |

| Mobile Phase | The solvent system used for elution. | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1 v/v) |

| Dichloromethane/Methanol mixtures | ||

| Development | The process of solvent movement up the plate. | Ascending development in a closed chamber saturated with solvent vapor. |

| Visualization | Method to see the separated spots. | UV light (254 nm) for aromatic compounds. |

| Iodine vapor chamber. | ||

| Potassium permanganate stain. | ||

| Analysis | Qualitative measure of separation. | Calculation of Rf value: (Distance traveled by spot) / (Distance traveled by solvent front) |

This table provides general guidance for developing a TLC method for this compound based on standard practices for aromatic compounds.

Applications of 3,4,5 Trifluorobenzonitrile in Advanced Materials Science

Building Blocks for Novel Materials

3,4,5-Trifluorobenzonitrile serves as a crucial building block in the development of novel and advanced materials. The presence of the three highly electronegative fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, reactivity, and stability. This trifluorinated benzene (B151609) ring is a sought-after moiety in materials science, as its incorporation can lead to materials with enhanced thermal and chemical stability. chemimpex.com

Researchers and manufacturers utilize this compound as a key intermediate to introduce these fluorinated segments into larger, more complex molecular structures. chemimpex.com Its ability to modify the electronic characteristics of molecules makes it an essential component for creating materials with tailored properties for specific applications, including specialty polymers and electronic materials. chemimpex.com The stability and defined reactivity of the compound allow for the development of innovative solutions across various technological sectors. chemimpex.com

Precursors for Polymer Synthesis

The unique reactivity of this compound makes it a valuable precursor in the synthesis of advanced polymers. Fluorinated polymers are well-known for their exceptional stability and performance under harsh conditions. The incorporation of the this compound moiety into a polymer backbone can enhance properties such as chemical inertness and thermal resistance. In one documented application, this compound is listed as a potential component in a solvent system for producing ethylene/tetrafluoroethylene copolymer porous materials, highlighting its compatibility and utility in polymer processing. google.com

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, making them highly attractive for applications in gas storage, separation, and catalysis. A specific subset, polytriazine-based COFs, are synthesized through the trimerization of nitrile-functionalized monomers. This process typically occurs under ionothermal conditions, where nitrile groups cyclize to form stable 1,3,5-triazine (B166579) rings, which act as the vertices of the porous framework.

While direct synthesis of COFs from this compound is not extensively detailed in the provided research, its structural isomer, 2,4,5-trifluorobenzonitrile (B1209073), has been employed in the synthesis of dinitrile monomers for creating polytriazine COFs. These frameworks have demonstrated significant performance in gas separation. For instance, COFs synthesized using monomers derived from 2,4,5-trifluorobenzonitrile have shown high surface areas and selective gas uptake.

Table 1: Properties of a Polytriazine COF Synthesized from a Fluorinated Dinitrile Monomer

| Property | Value |

|---|---|

| BET Surface Area | 733 m²/g |

The underlying chemistry of nitrile trimerization is broadly applicable to various benzonitrile (B105546) isomers. The strong electron-withdrawing nature of the fluorine atoms in this compound activates the nitrile group, suggesting its potential as a monomer for the synthesis of novel fluorinated COFs with tailored porosities and surface properties.

Development of Optoelectronic Materials

Fluorinated aromatic compounds are of significant interest in the field of optoelectronics due to their unique electronic properties and environmental stability. The introduction of fluorine atoms into organic molecules can tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic components.

This compound is a valuable precursor for such materials. Its derivatives have been explored for use in light-emitting materials. For example, it has been used as a starting material in the synthesis of 4',5',6'-trifluoro-[1,1':3',1"-terphenyl]-2'-carbonitrile, a component for creating compounds that exhibit excellent light emission characteristics for applications in light-emitting elements. epo.org

Fluorinated xanthene dyes, such as fluorescein (B123965) and rhodamine analogues, are important fluorophores with applications in biological imaging and sensing. The introduction of fluorine can significantly enhance their photostability and quantum yield. The synthesis of these complex molecules often relies on the use of polyfluorinated building blocks.

While a direct synthetic route from this compound to xanthene derivatives is not prominently documented, the general strategies for creating these dyes often involve nucleophilic aromatic substitution reactions on highly fluorinated phenyl rings. The electron-deficient nature of the aromatic ring in this compound, caused by the fluorine atoms and the nitrile group, makes it susceptible to such nucleophilic attacks. This reactivity profile suggests its potential as a precursor for synthesizing segments of more complex fluorinated dye molecules, contributing to the development of advanced fluorescent probes.

Functional Coatings and Surface Modification

The incorporation of fluorine into molecules is a well-established strategy for creating functional coatings and modifying surfaces to achieve specific properties, such as hydrophobicity (water repellency), oleophobicity (oil repellency), and enhanced chemical resistance. Materials derived from this compound are valuable for developing advanced coatings with improved thermal and chemical stability. chemimpex.com

When this compound is used to build larger molecules or polymers that are then applied to a surface, the trifluorinated phenyl groups can orient themselves outwards. The strong, stable carbon-fluorine bonds and the low surface energy of fluorinated compounds contribute to creating a non-stick, low-friction, and highly resistant surface.